Val-Pro-Pro Val-Pro-Pro Val-Pro-Pro is a tripeptide composed of L-valine and two L-proline units joined by peptide linkages. It has a role as a metabolite. It is functionally related to a L-valine and a L-proline.
Val-pro-pro has been reported in Trypanosoma brucei with data available.
Brand Name: Vulcanchem
CAS No.: 58872-39-2
VCID: VC21540765
InChI: InChI=1S/C15H25N3O4/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22/h9-12H,3-8,16H2,1-2H3,(H,21,22)/t10-,11-,12-/m0/s1
SMILES: Array
Molecular Formula: C15H25N3O4
Molecular Weight: 311.38 g/mol

Val-Pro-Pro

CAS No.: 58872-39-2

Cat. No.: VC21540765

Molecular Formula: C15H25N3O4

Molecular Weight: 311.38 g/mol

* For research use only. Not for human or veterinary use.

Val-Pro-Pro - 58872-39-2

Specification

CAS No. 58872-39-2
Molecular Formula C15H25N3O4
Molecular Weight 311.38 g/mol
IUPAC Name (2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C15H25N3O4/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22/h9-12H,3-8,16H2,1-2H3,(H,21,22)/t10-,11-,12-/m0/s1
Standard InChI Key DOFAQXCYFQKSHT-SRVKXCTJSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N
Canonical SMILES CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N

Introduction

Chemical Structure and Properties

Val-Pro-Pro (VPP) is a tripeptide consisting of the amino acid sequence valine-proline-proline. The compound contains three amino acid residues linked by peptide bonds, forming a specific three-dimensional structure that contributes to its biological activity.

While the full tripeptide Val-Pro-Pro contains an additional proline residue compared to Val-Pro, understanding the base dipeptide provides valuable insights. Val-Pro, the dipeptide component, has a molecular formula of C10H18N2O3 and a molecular weight of 214.26 g/mol . It features a valine residue linked to a proline residue through a peptide bond, creating a structure that serves as a foundation for the tripeptide Val-Pro-Pro.

The complete Val-Pro-Pro tripeptide, when prepared as a trifluoroacetate salt (TFA) for laboratory use, has a molecular formula of C17H26F3N3O6 and a molecular weight of 425.40 . This formulation is commonly used in research settings to ensure stability and purity of the compound for experimental applications.

Physical Characteristics

The physical appearance of Val-Pro-Pro is typically a white to off-white solid powder . This peptide, like many small peptides, demonstrates specific characteristics that influence its biochemical interactions:

  • Water solubility: The peptide is generally water-soluble due to its polar nature

  • Stability: When properly stored sealed away from moisture, the compound remains stable for extended periods

  • Storage conditions: Optimal storage is at -80°C for up to 6 months, or at -20°C for approximately 1 month

Source and Occurrence

Val-Pro-Pro is naturally derived from milk proteins, specifically from the enzymatic digestion of casein, the primary protein found in bovine milk . The peptide is formed during the process of protein hydrolysis, which can occur during:

  • Natural fermentation of dairy products

  • Enzymatic hydrolysis during digestion

  • Industrial processing of milk proteins for bioactive peptide production

This milk-derived bioactive peptide represents one of several important peptides identified in dairy products that demonstrate physiological effects beyond basic nutrition. The natural occurrence of VPP in dairy makes it particularly interesting as a potential nutraceutical compound that can be delivered through commonly consumed foods.

Biochemical Mechanisms

The primary mechanism through which Val-Pro-Pro exerts its biological effects involves inhibition of angiotensin-converting enzyme (ACE) . ACE is a key regulatory enzyme in the renin-angiotensin-aldosterone system (RAAS), which controls blood pressure and fluid balance in the body.

ACE Inhibitory Activity

VPP functions as an ACE inhibitor through the following mechanisms:

  • Competitive binding to the active site of ACE

  • Preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II

  • Indirectly decreasing the degradation of bradykinin, a vasodilator

Through these actions, VPP can influence various physiological processes beyond blood pressure regulation, including inflammatory responses, particularly in adipose tissue.

Anti-inflammatory Pathway

Research has demonstrated that VPP inhibits adipose inflammation through an ACE-dependent cascade . This occurs via:

  • Reduction in pro-inflammatory cytokine expression, specifically tumor necrosis factor α (TNF-α) and interleukin-1β (IL-1β)

  • Inhibition of macrophage accumulation and activation in adipose tissues

  • Potential reduction in chemokine expression, including CC chemokine ligand 5

These mechanisms collectively contribute to improved insulin sensitivity and reduced obesity-related inflammation, highlighting the metabolic benefits of this bioactive peptide.

Experimental Studies

Scientific evaluation of Val-Pro-Pro has been conducted through both in vivo and in vitro studies to assess its biological effects and potential therapeutic applications.

In Vivo Studies

A significant in vivo study examined the effects of VPP on diet-induced obese mice . C57BL/6J mice were fed a high-fat, high-sucrose diet supplemented with VPP (0.1% in water) for a duration of 4 months.

Key Findings in Animal Models

The study revealed several important outcomes:

ParameterEffect of VPP TreatmentStatistical Significance
Insulin SensitivityImprovedSignificant
TNF-α Expression in Adipose TissueDecreasedSignificant
IL-1β Expression in Adipose TissueDecreasedSignificant
CC Chemokine Ligand 5 ExpressionDecreasedTendency (p = 0.06)
Macrophage Accumulation in Fat TissuesInhibitedSignificant
Macrophage Activation in Fat TissuesInhibitedSignificant

These findings demonstrate that VPP administration in a diet-induced obesity model produces measurable improvements in metabolic parameters and reduces inflammatory markers in adipose tissue .

In Vitro Studies

Complementing the in vivo research, in vitro studies have provided additional insights into the cellular mechanisms of VPP action . These studies utilized a coculture system of:

  • 3T3-L1 adipocytes overexpressing either ACE (3T3-ACE) or green fluorescent protein (3T3-GFP)

  • RAW264 macrophages

  • VPP treatment under various conditions

Cell Culture Experimental Results

Experimental ConditionEffect of VPP TreatmentObservation
3T3-L1 Adipocytes with ACE OverexpressionAttenuated TNF-α mRNA expressionDemonstrates direct effect on inflammatory pathway in adipocytes
RAW264 Macrophage + 3T3-ACE Adipocyte CocultureDecreased TNF-α and IL-1β expressionShows VPP effect on adipocyte-macrophage interaction when ACE is present
RAW264 Macrophage + 3T3-GFP Adipocyte CocultureNo significant effect on cytokine expressionConfirms ACE-dependent mechanism of action

These in vitro findings provide strong evidence that the anti-inflammatory effects of VPP specifically require ACE, supporting the proposed mechanism of action as an ACE inhibitor .

Therapeutic Applications

The research findings on Val-Pro-Pro suggest several potential therapeutic applications, particularly in metabolic disorders and inflammatory conditions.

Metabolic Health Applications

Based on its demonstrated effects, VPP shows promise in the following areas:

  • Management of insulin resistance: Through improvement of insulin sensitivity in obesity contexts

  • Reduction of obesity-related inflammation: By inhibiting pro-inflammatory cytokine production in adipose tissue

  • Potential adjunct therapy for metabolic syndrome: Addressing multiple components of metabolic dysfunction through its ACE-inhibitory and anti-inflammatory properties

Delivery and Administration

As a milk-derived peptide, VPP offers unique advantages for therapeutic delivery:

  • Natural dietary incorporation: Consumption through fermented dairy products

  • Nutraceutical supplementation: Formulation as a food supplement

  • Potential pharmaceutical development: Refinement into targeted therapeutic formulations

The data suggest that "ingestion of VPP may be a viable protective and therapeutic strategy for insulin resistance and obesity-associated adipose inflammation" , positioning this compound at the intersection of nutrition and pharmacology.

Chemical Synthesis and Modifications

For research and potential therapeutic applications, various forms of Val-Pro-Pro can be synthesized and modified. These include:

Protected Forms for Peptide Synthesis

Boc-Val-Pro-OH, a protected dipeptide intermediate (molecular formula: C15H26N2O5, molecular weight: 314.38), can be used in the synthesis of Val-Pro-Pro . This compound functions as a protecting group in peptide synthesis by:

  • Safeguarding the amino group of valine and the carboxyl group of proline

  • Preventing unwanted reactions during peptide assembly

  • Forming temporary bonds with specific functional groups, allowing desired chemical reactions to occur without interference

  • Enabling stepwise construction of peptides with precise sequences

Salt Forms for Stability

The trifluoroacetate salt form (H-Val-Pro-Pro-OH TFA) provides enhanced stability for research applications . This formulation:

  • Improves solubility in various solvents

  • Extends shelf life when properly stored

  • Maintains biological activity for experimental use

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator